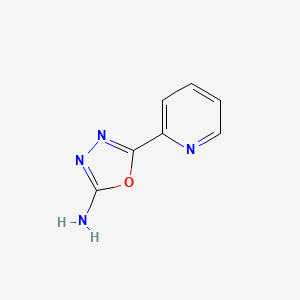

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for drug design and other applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine typically involves the cyclization of picolinylhydrazide with cyanogen bromide in the presence of potassium bicarbonate. The reaction is carried out in a mixture of 1,4-dioxane and water under reflux conditions for 15 hours. The crude product is then purified by silica gel flash chromatography .

Reaction Scheme:

- Picolinylhydrazide + Cyanogen bromide + Potassium bicarbonate → this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions, purification techniques, and safety measures to meet industrial requirements.

Análisis De Reacciones Químicas

Types of Reactions

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Amine derivatives with reduced oxadiazole ring.

Substitution: Functionalized oxadiazole compounds with various substituents.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have demonstrated the potential of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine derivatives as anticancer agents. These compounds have shown significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity Against Cancer Cell Lines: A series of synthesized derivatives exhibited potent activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). For instance, Mannich bases derived from 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines displayed IC50 values as low as 0.021 µM against gastric cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6m | NUGC | 0.021 |

| Standard | CHS 828 | 0.025 |

- Mechanism of Action: The anticancer activity is often attributed to the inhibition of histone deacetylases (HDACs) and other molecular targets involved in cell proliferation and apoptosis. For example, certain oxadiazole derivatives have been linked to increased apoptosis in cancer cells through mechanisms involving annexin V-FITC positivity .

Enzyme Inhibition

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amines have been explored for their potential as inhibitors of various enzymes critical in disease processes.

Enzyme Targets:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Compounds derived from this scaffold have been evaluated for their inhibitory effects on AChE and BChE, which are relevant in treating neurodegenerative diseases such as Alzheimer's. Some derivatives showed moderate dual inhibition with IC50 values ranging from 12.8 to 99.2 µM for AChE .

| Compound Type | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Oxadiazole Derivatives | 12.8 - 99.2 | >53.1 |

Neuroprotective Properties

Research indicates that certain derivatives of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amines exhibit neuroprotective properties, making them candidates for further development in treating neurological disorders.

Mechanisms:

These compounds may exert neuroprotective effects through antioxidant activity and by inhibiting β-secretase (BACE-1), which is involved in the formation of amyloid plaques associated with Alzheimer's disease. The presence of the oxadiazole ring enhances binding affinity to target sites within the brain .

Case Studies

Several case studies illustrate the effectiveness of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amines in various applications:

- Anticancer Efficacy Study: A study synthesized a series of N-substituted derivatives and tested their cytotoxicity against multiple cancer cell lines. The most potent compounds were found to significantly inhibit cell growth compared to standard treatments .

- Enzyme Inhibition Research: Another investigation focused on the design of oxadiazole derivatives specifically targeting AChE and BChE for potential use in treating cognitive disorders. The study highlighted the importance of structural modifications in enhancing inhibitory activity .

Mecanismo De Acción

The mechanism of action of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to anticancer effects . The compound may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparación Con Compuestos Similares

Similar Compounds

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: This compound has a thiol group instead of an amine group and exhibits different biological activities.

2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have an aniline group and are known for their pharmacological properties.

Uniqueness

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine is unique due to its specific combination of pyridine and oxadiazole rings, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Actividad Biológica

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring and an oxadiazole moiety, which contribute to its pharmacological potential. Research indicates that derivatives of this compound exhibit promising antibacterial, antifungal, and anticancer activities.

The chemical formula of this compound is CHNO. The structure comprises a pyridine ring at the 5-position and an amine group at the 2-position of the oxadiazole, which influences its reactivity and biological interactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

- Bacterial Activity : It exhibits notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was evaluated using disc diffusion methods, showing that several derivatives surpassed the activity of standard reference drugs .

- Fungal Activity : The compound also shows antifungal activity against Candida albicans, indicating its potential as a therapeutic agent for fungal infections .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

- Mechanism of Action : Studies have shown that derivatives can act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. This dual inhibition suggests a potential role in treating neurodegenerative diseases alongside their anticancer properties.

- Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, one study reported a derivative with a half-maximal cytotoxic concentration (CC) significantly lower than that of standard chemotherapeutics like fluorouracil, indicating enhanced efficacy against colorectal cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be influenced by structural modifications:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-Thiol | Contains a thiol group instead of an amine | Moderate inhibition of acetylcholinesterase |

| 5-(Benzothiazolyl)-1,3,4-Oxadiazol-2-Amine | Benzothiazole moiety enhances antibacterial properties | Strong antibacterial activity against Gram-positive bacteria |

| 5-(Furanyl)-1,3,4-Oxadiazol-2-Amine | Incorporates a furan ring which alters electronic properties | Exhibits antifungal activity against Candida species |

These variations in substituents significantly affect their pharmacological profiles and biological activities.

Case Studies

Several studies have highlighted the biological activities of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amines:

- Antimicrobial Efficacy : A study synthesized new derivatives and assessed their antimicrobial activity against S. aureus and E. coli. Results indicated that most compounds had good efficacy compared to reference drugs .

- Anticancer Potential : Another research project focused on the cytotoxic effects of these compounds on various cancer cell lines. The findings revealed that certain derivatives had a higher selectivity index (SI) for cancer cells compared to healthy cells, suggesting lower toxicity towards normal tissues while effectively targeting tumors .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amines with various biological targets. These studies indicate effective interactions with active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase. Such interactions are crucial for drug design aimed at neurodegenerative disorders and cancer treatments .

Propiedades

IUPAC Name |

5-pyridin-2-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXADNULCQWUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205737 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5711-72-8 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.